N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide
Description
This chemical compound, due to its complex structure involving a benzodioxolyl, methanesulfonamide, and piperazine backbone, is of interest in various fields of chemistry and pharmacology. While explicit information on this specific compound is limited, insights can be drawn from studies on structurally related compounds, focusing on their synthesis, molecular structure analysis, chemical reactions, and properties.
Synthesis Analysis
The synthesis of structurally related compounds often involves nucleophilic aromatic substitution reactions, Sonogashira cross-coupling, and amidation processes. For example, microwave-assisted synthesis techniques have enabled the rapid generation of complex molecules, highlighting the efficiency of modern synthetic methods in producing compounds with similar backbones (Williams et al., 2010).
Molecular Structure Analysis
Crystal structure studies and density functional theory (DFT) calculations play a critical role in understanding the molecular structure of these compounds. For instance, studies have revealed that certain piperazine derivatives crystallize in the monoclinic system, adopting a chair conformation, and exhibit specific intermolecular hydrogen bonding patterns that contribute to their crystal packing (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical behavior, including reactivity with other compounds and potential for forming various derivatives, is key to understanding the versatility of this compound. Reactions such as condensation, ring closure, and the formation of sulfonamides are prevalent in the synthesis of related molecules, indicating a wide range of possible chemical transformations (Sakamoto et al., 1988).
Physical Properties Analysis
Physical characteristics such as solubility, melting point, and crystalline structure are crucial for the practical handling and application of these compounds. The synthesis and characterization methods often detail these properties, helping predict the compound's behavior in various environments.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical groups, are essential for predicting how this compound interacts in chemical reactions. Studies on related compounds have detailed their electrophilic and nucleophilic sites, providing insight into their potential chemical behavior and applications in synthesis and medicinal chemistry (Abdellatif et al., 2014).
properties
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-29-19-5-3-4-18(13-19)25(32(2,27)28)15-22(26)24-10-8-23(9-11-24)14-17-6-7-20-21(12-17)31-16-30-20/h3-7,12-13H,8-11,14-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQFGSNJTZXMDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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